molecular formula C25H29NO7 B12201455 (4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B12201455
M. Wt: 455.5 g/mol
InChI Key: FJIQMQMAUDNLEM-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidinone core, substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.

    Methoxyethyl Substitution: This step may involve nucleophilic substitution reactions using 2-methoxyethyl halides.

    Propan-2-yloxybenzoyl Group Addition: This can be achieved through esterification or etherification reactions using propan-2-yloxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structural complexity and functional groups may allow it to interact with specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
  • **5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
  • **5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H29NO7

Molecular Weight

455.5 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29NO7/c1-15(2)33-18-9-6-16(7-10-18)23(27)21-22(26(12-13-30-3)25(29)24(21)28)17-8-11-19(31-4)20(14-17)32-5/h6-11,14-15,22,27H,12-13H2,1-5H3/b23-21+

InChI Key

FJIQMQMAUDNLEM-XTQSDGFTSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC(=C(C=C3)OC)OC)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.